

In Vitro Characterization of HAMNO Activity: A Technical Guide

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Compound of Interest

Compound Name: HAMNO

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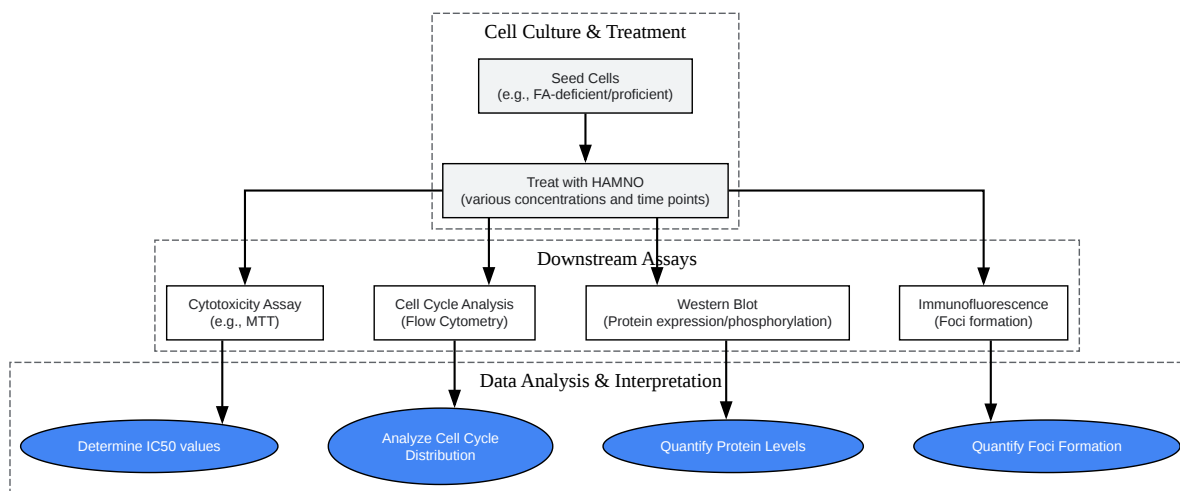
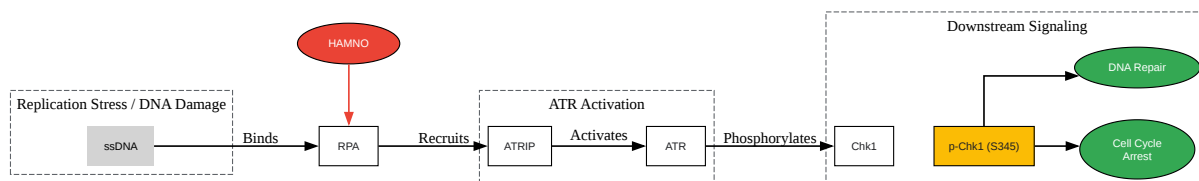
Introduction

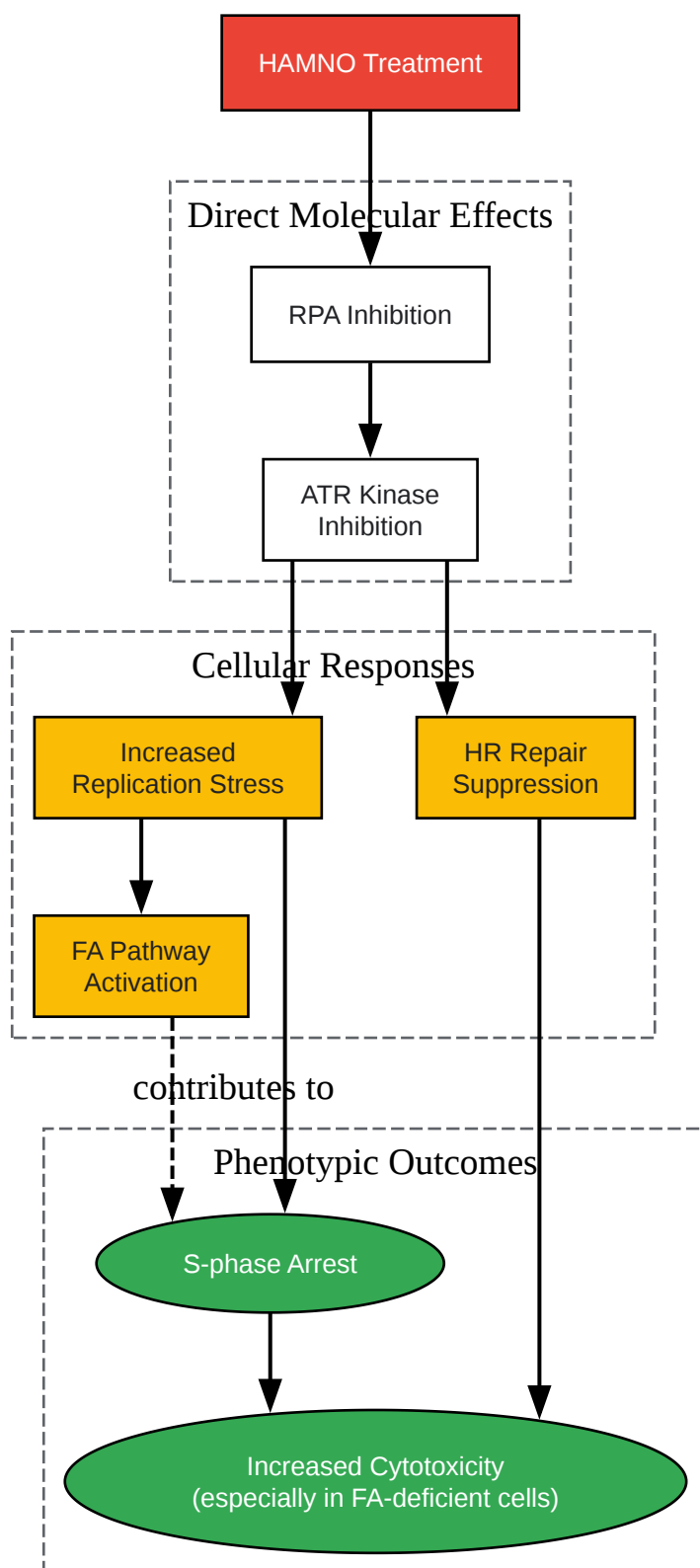
HAMNO (6-hydroxy-3-succinoyl-amino-4-methyl-2-naphthoic acid) is a small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) and DNA replication.[1][2] By selectively binding to the N-terminal domain of the RPA70 subunit, **HAMNO** disrupts essential protein-protein interactions required for the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase signaling pathway.[3] This interference with the ATR/Chk1 pathway leads to increased replication stress, making **HAMNO** a compound of interest for cancer therapy, particularly in tumors with existing DNA repair deficiencies. This guide provides an in-depth overview of the in vitro methodologies used to characterize the activity of **HAMNO**, focusing on its impact on key cellular processes and signaling pathways.

Mechanism of Action: Inhibition of the ATR/Chk1 Signaling Pathway

HAMNO's primary mechanism of action is the inhibition of RPA's function as a scaffold for the assembly of DNA damage response proteins. This disruption prevents the activation of the ATR kinase, a central regulator of the cellular response to replication stress and DNA damage. The downstream consequences of ATR inhibition include reduced phosphorylation of key substrates like Chk1, leading to cell cycle dysregulation and increased genomic instability.

Signaling Pathway Diagram





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- 2. The RPA inhibitor HAMNO sensitizes Fanconi anemia pathway-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
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